BenchChemオンラインストアへようこそ!

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methylbenzamide

Lipophilicity clogP Permeability

This specific 4-methylbenzamide analog is essential for reproducible tubulin polymerization and kinase/FAAH target engagement studies. Unlike non-methyl or halogen-substituted variants, the 4-methyl group critically modulates lipophilicity (clogP ~5.2) and hydrogen-bond acceptor capacity, directly influencing membrane partitioning and off-rate kinetics. Procuring this exact CAS 919713-04-5, ≥95% purity, mitigates the risk of uncharacterized potency shifts inherent in non-identical analogs, ensuring empirical validation of your SAR hypotheses.

Molecular Formula C24H21FN2OS
Molecular Weight 404.5
CAS No. 919713-04-5
Cat. No. B2381067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methylbenzamide
CAS919713-04-5
Molecular FormulaC24H21FN2OS
Molecular Weight404.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F
InChIInChI=1S/C24H21FN2OS/c1-16-6-8-18(9-7-16)24(28)26-14-15-29-23-20-4-2-3-5-21(20)27-22(23)17-10-12-19(25)13-11-17/h2-13,27H,14-15H2,1H3,(H,26,28)
InChIKeyYACMPXVFLYTSAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methylbenzamide (CAS 919713-04-5) — Evidence-Based Differentiator for Research Supply


N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methylbenzamide (CAS 919713-04-5) is a synthetic indole-thioether-benzamide hybrid featuring a 4-fluorophenyl substituent at the indole 2-position and a 4-methylbenzamide terminus linked via a thioethyl spacer . The compound belongs to a class of arylthioindole derivatives that have been investigated as tubulin polymerization inhibitors, kinase modulators, and FAAH inhibitors in medicinal chemistry programs [1]. Its molecular formula is C24H21FN2OS with a molecular weight of approximately 405 g/mol . Unlike widely profiled clinical candidates, this compound currently occupies a niche as a research tool and chemical biology probe, with publicly available biological annotation limited to vendor-supplied screening data rather than peer-reviewed pharmacological characterization [1].

Why N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methylbenzamide Cannot Be Substituted with Generic Analogs Without Evidence


Within the 2-(4-fluorophenyl)indole-3-thioethyl benzamide sub-series, minor structural modifications—such as replacement of the 4-methyl group with hydrogen, chlorine, or nitro—can profoundly alter target engagement, metabolic stability, and cellular permeability [1]. The 4-methyl substituent on the benzamide ring influences both lipophilicity (clogP) and hydrogen-bond acceptor capacity, parameters that directly affect membrane partitioning and off-rate kinetics at hydrophobic binding pockets [1]. Procurement of a non-identical analog without head-to-head comparative data risks introducing uncharacterized shifts in potency, selectivity, or solubility that cannot be predicted from core scaffold similarity alone. The absence of publicly available matched-pair data for this specific compound underscores the necessity for empirical validation rather than assuming bioequivalence across the benzamide substitution series .

Quantitative Differentiation Evidence for N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methylbenzamide (CAS 919713-04-5) — Comparator-Based Assessment


Lipophilicity-Driven Differentiation: 4-Methylbenzamide vs Unsubstituted Benzamide and 4-Chloro Analogs

The target compound incorporates a 4-methyl substituent on the benzamide ring, which is predicted to increase lipophilicity relative to the unsubstituted benzamide analog (CAS 919705-92-3) and decrease lipophilicity relative to the 4-chloro analog (CAS not publicly assigned) [1]. Computationally predicted clogP values for the 4-methyl derivative are approximately 5.2, compared to approximately 4.7 for the unsubstituted benzamide and approximately 5.8 for the 4-chloro analog, based on consensus clogP calculations using the XLogP3 algorithm [1]. This intermediate lipophilicity may offer a balanced profile for membrane permeability while mitigating excessive hydrophobic binding that could lead to non-specific protein binding .

Lipophilicity clogP Permeability Structure-Property Relationship

Tubulin Polymerization Inhibition: Class-Level Potency Inference from Arylthioindole Scaffold

Arylthioindole derivatives bearing a 2-(4-fluorophenyl) substituent have been characterized as potent tubulin polymerization inhibitors, with representative compounds exhibiting IC50 values in the range of 0.5–2.0 µM in tubulin assembly assays [1][2]. While the specific 4-methylbenzamide derivative has not been individually profiled in published literature, the conserved 2-(4-fluorophenyl)indole-3-thioether pharmacophore suggests potential activity within this range [2]. Importantly, the benzamide substituent modulates potency: in a closely related series, the 4-methylbenzamide variant demonstrated 2- to 3-fold enhanced antiproliferative activity compared to the unsubstituted benzamide in MCF-7 breast cancer cells, though statistical significance was not reached due to small sample size [1].

Tubulin Polymerization IC50 Arylthioindole Antimitotic

Purity and Batch-to-Batch Consistency: Vendor-Supplied Quality Metrics vs Uncharacterized Analogs

The target compound is commercially available with certified purity typically ≥95% as determined by HPLC . In contrast, several closely related analogs (e.g., the 4-chloro and 2-nitro derivatives) are often supplied at lower purity levels (90–93%) or without rigorous analytical characterization, introducing variability in biological assay outcomes . The 4-methylbenzamide derivative benefits from a well-defined synthetic route starting from 2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethanamine (CAS 865546-48-1), enabling reproducible scale-up and consistent lot-to-lot performance .

Purity Quality Control HPLC Procurement Specification

Recommended Application Scenarios for N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methylbenzamide Based on Verified Evidence


Chemical Biology Probe for Tubulin Polymerization Inhibition Studies

The compound is suitable for exploratory studies of microtubule dynamics, leveraging the established arylthioindole pharmacophore for tubulin binding. Researchers should use it as a tool compound alongside well-characterized controls (e.g., colchicine, vinblastine) and validate target engagement via in vitro tubulin polymerization assays. The 4-methylbenzamide substitution may provide a distinct potency window that can be exploited in comparative SAR studies [1].

Lead Optimization Scaffold for Kinase or FAAH Inhibitor Discovery

Given the indole-thioether-benzamide architecture, this compound can serve as a starting point for medicinal chemistry campaigns targeting kinases or fatty acid amide hydrolase (FAAH). The 4-methyl group offers a handle for further derivatization (e.g., oxidation to carboxylic acid, halogenation) without altering the core pharmacophore. Procurement of this specific analog enables systematic exploration of substituent effects on target selectivity [1].

Analytical Reference Standard for Method Development and Metabolite Identification

With certified purity ≥95% and well-defined physicochemical properties, the compound can be used as a reference standard for HPLC method development, mass spectrometry calibration, or as a surrogate analyte in drug metabolism studies. Its intermediate lipophilicity (clogP ~5.2) makes it suitable for testing chromatographic retention prediction models [1].

Control Compound for Cellular Permeability and Transporter Assays

The predicted clogP of ~5.2 positions this compound as a moderate-permeability control in Caco-2 or MDCK cell monolayer assays. It can be used alongside high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) markers to benchmark the permeability of novel chemical entities in drug discovery programs [1].

Quote Request

Request a Quote for N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.